2-Chloro-4-formylthiazole
Description
Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis and Medicinal Chemistry
The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. echemi.com This structural motif is present in numerous natural products, most notably Vitamin B1 (thiamine), which is essential for metabolism. semanticscholar.orgsigmaaldrich.com In organic synthesis, thiazoles serve as important intermediates and synthons for constructing more complex molecular architectures. echemi.comchemimpex.com
In medicinal chemistry, the thiazole scaffold is of paramount importance. rsc.orgguidechem.com Thiazole derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. researchgate.netresearchgate.net The presence of the thiazole ring in clinically used drugs such as the antiretroviral Ritonavir and the antibacterial Sulfathiazole underscores its significance in drug discovery and development. researchgate.net The versatility of the thiazole nucleus allows for structural modifications to fine-tune its biological activity, making it a privileged scaffold in the search for new therapeutic agents. researchgate.netresearchgate.net
Overview of Formylthiazole Compounds and Their Research Relevance
Formylthiazoles, which are thiazole derivatives bearing an aldehyde (formyl) group, are a significant subclass of thiazole compounds. The formyl group is a versatile functional handle that can participate in a wide range of chemical transformations. This reactivity makes formylthiazoles valuable precursors in the synthesis of diverse and complex molecules. ambeed.com For instance, compounds like 2-amino-4-formylthiazole and 4-bromo-2-formylthiazole (B1272500) are utilized as key intermediates in the preparation of pharmaceuticals and agrochemicals. cymitquimica.comlibretexts.org The research interest in formylthiazoles is driven by their potential to be converted into various other functional groups, enabling the construction of libraries of thiazole-containing compounds for biological screening. researchgate.net
Contextualization of 2-Chloro-4-formylthiazole within Current Chemical Literature
Within the broader context of chemical research, this compound is recognized as a valuable synthetic intermediate. cymitquimica.comresearchgate.net Its bifunctional nature—possessing both an electrophilic chlorine atom at a key position on the thiazole ring and a reactive aldehyde group—allows for sequential and regioselective modifications. The chlorine atom at the 2-position enhances the electrophilic character of the ring, making it susceptible to nucleophilic substitution reactions, while the formyl group at the 4-position serves as a point for chain extension or conversion into other functionalities. cymitquimica.comresearchgate.net This compound is thus an important building block for creating more elaborate molecules with potential applications in medicinal chemistry, agrochemicals, and material science. cymitquimica.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIXKZUXXDKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650250 | |
| Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-79-8 | |
| Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3-thiazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 Formylthiazole and Its Derivatives
Direct Synthesis Approaches to the 2-Chloro-4-formylthiazole Scaffold
Direct synthesis involves the formation of the thiazole (B1198619) ring with the chloro and formyl substituents, or their precursors, installed during the cyclization process or in subsequent, sequential steps.
Multi-Step Synthetic Strategies for Thiazole Ring Formation
The foundational method for thiazole synthesis is the Hantzsch reaction, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative. mdpi.com This versatile reaction has been adapted in numerous ways to produce substituted thiazoles. For instance, new Hantzsch thiazole derivatives have been synthesized in high yields through one-pot, multi-component procedures involving the reaction of α-bromoketones and thiourea (B124793). mdpi.comresearchgate.netdntb.gov.ua Green chemistry approaches have also been developed, utilizing deep eutectic solvents like choline (B1196258) chloride/glycerol instead of volatile organic solvents. nih.gov
A key strategy for forming the thiazole ring is the reaction of an α-haloketone with a thiourea. mdpi.com In a related approach, reacting ethyl bromoacetate (B1195939) with 3-substituted thiourea derivatives can yield the thiazole core.
Introduction of the Chloro Substituent at Position 2
The introduction of a chlorine atom at the C2 position of the thiazole ring is a critical step that can be accomplished through several methods, most notably by the transformation of a 2-amino group. The Sandmeyer reaction is a classic and effective method for this conversion. wikipedia.org This process involves the diazotization of a 2-aminothiazole (B372263) derivative with a nitrite (B80452) source (e.g., sodium nitrite or an alkyl nitrite) in an acidic medium, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) chloride (CuCl) catalyst. wikipedia.orgnih.gov
This transformation can be performed on various 2-aminothiazole precursors. nih.gov For example, 2-amino-5-methylthiazole (B129938) can be diazotized in hydrochloric acid, and the subsequent heating of the diazonium salt yields 2-chloro-5-methylthiazole. google.com The efficiency of the Sandmeyer reaction on 2-aminothiazoles can be influenced by reaction conditions such as temperature and the specific copper salt used. nih.gov
Another method involves the direct chlorination of an allyl isothiocyanate derivative with a chlorinating agent, which can proceed under mild conditions to yield 2-chloro-5-(chloromethyl)thiazole after rearrangement. googleapis.com
Installation of the Formyl Group at Position 4
The Vilsmeier-Haack reaction is a primary method for introducing a formyl group onto an activated aromatic or heterocyclic ring. researchgate.netbilecik.edu.trunibocconi.itresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). bilecik.edu.trunibocconi.it The electrophilic Vilsmeier reagent then attacks the electron-rich position of the thiazole ring, which is often the C5 position. However, depending on the existing substituents, formylation can be directed to the C4 position. Studies on 4-phenyl-N-2-aminothiazole derivatives have shown that formylation can be selective, targeting the thiazole ring. researchgate.netbilecik.edu.tr
Alternatively, formylation can be achieved by metallation of the thiazole ring followed by reaction with a formylating agent. For the synthesis of the isomeric 2-chloro-1,3-thiazole-5-carbaldehyde, 2-chlorothiazole (B1198822) is first lithiated at the C5 position using n-butyllithium at low temperatures (-78 °C), followed by quenching the intermediate with ethyl formate (B1220265) to introduce the aldehyde group. A similar strategy could be envisioned for the C4 position if regioselective metallation can be achieved.
Precursor Synthesis and Building Block Strategies
An alternative to direct synthesis is the modification of existing thiazole rings that already contain some of the desired functionalities. This often involves creating a key precursor, such as a 4-formylthiazole, which can then be further derivatized.
Approaches to 4-Formylthiazoles and Related Intermediates
The formyl group at C4 or C5 can be generated from other functional groups.
Oxidation of Alcohol Precursors: A common and effective strategy is the oxidation of a 4-(hydroxymethyl)thiazole or 4-(2-hydroxyethyl)thiazole. mdpi.comgoogle.com These alcohol precursors can be prepared by reducing the corresponding carboxylic acid esters. google.com Various oxidizing agents can be employed for the conversion of the alcohol to the aldehyde, as detailed in the table below. mdpi.comgoogle.comgoogle.com The reaction conditions, such as using a two-phase system, can be optimized to prevent over-oxidation to the carboxylic acid. google.com
| Precursor | Oxidizing Agent(s) | Product | Reference |
|---|---|---|---|
| 4-Methyl-5-(hydroxymethyl)thiazole | MnO₂, CrO₃, or NaOCl | 4-Methyl-5-formylthiazole | mdpi.com |
| 4-Methyl-5-hydroxymethyl thiazole | Pyridinium chlorochromate (PCC) or Jones Reagent (CrO₃/H₂SO₄) | 4-Methyl-5-formyl-thiazole | google.com |
| 4-Methyl-5-(2-hydroxyethyl)thiazole | Chromium trioxide (CrO₃) | 4-Methyl-5-formylthiazole | google.com |
Reduction of Carboxylic Acid Derivatives: The Rosenmund reduction offers a selective method to convert a thiazole-4-carboxylic acid chloride into the corresponding aldehyde. wikipedia.orgbyjus.com This catalytic hydrogenation uses a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often "poisoned" with a substance like quinoline-sulfur or thiourea to prevent over-reduction of the aldehyde to an alcohol. wikipedia.orgbyjus.comalfa-chemistry.com This method has been successfully applied to prepare 4-methyl-5-formylthiazole from 4-methylthiazole-5-carboxylic acid chloride in good yield. researchgate.netmdpi.comnih.gov
| Precursor | Reagents & Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|
| 4-Methylthiazole-5-carboxylic acid chloride | H₂, Pd/BaSO₄ | Xylene | 4-Methyl-5-formylthiazole | mdpi.comnih.gov |
Derivatization of Existing Thiazole Scaffolds
The target compound, this compound, can be synthesized by performing sequential modifications on a readily available thiazole starting material.
A logical pathway begins with a 2-aminothiazole derivative that can be functionalized at the C4 position. For example, starting with 2-aminothiazole, one could first protect the amino group, then perform a regioselective reaction to install a precursor to the formyl group at C4 (such as a carboxyl or hydroxymethyl group). This precursor would then be converted to the aldehyde. Finally, the 2-amino group would be converted to the 2-chloro group using the Sandmeyer reaction as previously described. wikipedia.orgnih.gov
Alternatively, one could start with a 2-chlorothiazole. If this starting material is unsubstituted at the C4 and C5 positions, a Vilsmeier-Haack formylation could potentially introduce the aldehyde group, although this may lead to a mixture of C4 and C5 formylated isomers. unibocconi.it A more controlled approach would involve regioselective metallation of 2-chlorothiazole at the C4 position, followed by quenching with DMF or ethyl formate.
Another strategy could involve starting with 2-chloro-5-methylthiazole, which can be synthesized from 2-amino-5-methylthiazole. google.com The methyl group could then be functionalized, for example, via radical halogenation followed by hydrolysis to the hydroxymethyl group and subsequent oxidation to the aldehyde.
Advancements in the Synthesis of this compound and its Analogs
Recent innovations in synthetic organic chemistry have led to more efficient and environmentally conscious methods for producing this compound and its derivatives. These advanced techniques prioritize higher yields, reduced reaction times, and adherence to the principles of green chemistry.
Reaction Mechanisms and Chemical Transformations of 2 Chloro 4 Formylthiazole
Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic five-membered heterocycle containing both sulfur and nitrogen atoms. numberanalytics.comnumberanalytics.com This structure imparts a unique electronic profile that governs its reactivity. numberanalytics.com The presence of the electron-withdrawing chlorine atom at the C-2 position and the formyl group at the C-4 position significantly influences the reactivity of the thiazole nucleus.
Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus
The thiazole ring can undergo electrophilic aromatic substitution. numberanalytics.comchemicalbook.com In a typical thiazole, the C5 position is the primary site for electrophilic attack due to the electron-donating effect of the sulfur atom and the directing influence of the nitrogen atom. chemicalbook.comwikipedia.org However, the presence of the deactivating formyl group and the chloro group in 2-chloro-4-formylthiazole makes electrophilic substitution more challenging compared to unsubstituted thiazole.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For these reactions to proceed on the deactivated this compound ring, strong electrophiles and often harsh reaction conditions are required. The Vilsmeier-Haack reaction, for instance, is a method for formylating electron-rich aromatic compounds and might be applicable under certain conditions. nptel.ac.in
| Reaction Type | Reagents | Typical Position of Substitution on Thiazole |
| Halogenation | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | C5 |
| Nitration | Nitric acid, Sulfuric acid | C5 |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C5 |
Nucleophilic Aromatic Substitution at the Chloro Position (C-2)
The C-2 position of the thiazole ring is electron-deficient and therefore susceptible to nucleophilic attack. chemicalbook.comwikipedia.org The chlorine atom at this position in this compound is a good leaving group, facilitating nucleophilic aromatic substitution (SNA r) reactions. mdpi.comlibretexts.org This reactivity is a key feature of the molecule, allowing for the introduction of a wide variety of functional groups at the C-2 position.
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The presence of electron-withdrawing groups, such as the formyl group, can further activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion.
| Nucleophile | Product Type |
| Amines (R-NH₂) | 2-Amino-4-formylthiazole derivatives |
| Thiols (R-SH) | 2-Thio-4-formylthiazole derivatives |
| Alkoxides (R-O⁻) | 2-Alkoxy-4-formylthiazole derivatives |
Chemical Transformations of the Formyl Group
The aldehyde (formyl) functionality at the C-4 position is a highly reactive site for a variety of chemical transformations.
Oxidation Reactions of the Formyl Group
The formyl group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For instance, chromium trioxide (CrO₃) or inorganic dichromates in an acidic aqueous/organic two-phase system can be used to oxidize similar hydroxyethylthiazoles to their corresponding formylthiazoles, and further oxidation to the carboxylic acid can be controlled. google.com Other common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂).
| Oxidizing Agent | Product |
| Potassium permanganate (KMnO₄) | 2-Chloro-4-carboxythiazole |
| Chromium trioxide (CrO₃) | 2-Chloro-4-carboxythiazole |
| Hydrogen peroxide (H₂O₂) | 2-Chloro-4-carboxythiazole |
Reduction Reactions of the Formyl Group
The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. ambeed.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. For example, 2-bromo-5-formylthiazole (B57339) has been successfully reduced to the corresponding alcohol using sodium borohydride. ambeed.com
| Reducing Agent | Product |
| Sodium borohydride (NaBH₄) | 2-Chloro-4-(hydroxymethyl)thiazole |
| Lithium aluminum hydride (LiAlH₄) | 2-Chloro-4-(hydroxymethyl)thiazole |
Condensation Reactions with the Formyl Group
The formyl group of this compound readily undergoes condensation reactions with various nucleophiles, a characteristic transformation of aldehydes. mdpi.com These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation.
One of the most important condensation reactions is the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.orgsigmaaldrich.com For example, this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) or boric acid to form the corresponding vinylthiazole derivatives. mdpi.com
Another significant condensation reaction is the Wittig reaction . masterorganicchemistry.comchemistrysteps.com This reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. libretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comchemistrysteps.com The reaction of this compound with a suitable Wittig reagent would yield a 2-chloro-4-vinylthiazole derivative. The stereoselectivity of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions. numberanalytics.comtubitak.gov.tr
| Reaction Name | Reactant | Catalyst/Reagent | Product Type |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Weak base (e.g., piperidine, boric acid) | α,β-Unsaturated derivative |
| Wittig Reaction | Phosphorus ylide (Wittig reagent) | Phosphorus ylide | Vinylthiazole derivative |
| Condensation with Amines | Primary amine (R-NH₂) | Acid or base catalyst | Imine (Schiff base) |
Reactions Involving the Chloro Substituent
The chlorine atom at the C2 position of the thiazole ring is a key site for synthetic modifications, primarily through cross-coupling and other substitution reactions.
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro group on this compound serves as an effective handle for such transformations. sigmaaldrich.com These reactions typically involve a palladium catalyst and couple the thiazole with various organometallic reagents. sigmaaldrich.com
Stille Coupling: This reaction pairs the thiazole halide with an organotin compound. A preparative method for synthesizing 2-hetarylthiazoles has been developed using the Stille reaction, involving the interaction of halothiazoles with stannanes. researchgate.net
Negishi Coupling: The Negishi coupling utilizes organozinc reagents. It offers a comparable substrate scope to Suzuki coupling but can sometimes result in lower yields and has less tolerance for certain functional groups. libretexts.org
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling methods, employing organoboron reagents (boronic acids or esters) in the presence of a base. libretexts.orgorganic-chemistry.org The Suzuki-Miyaura coupling is valued for the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.orgresearchgate.net The general mechanism involves three main steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The reaction conditions are generally mild, and it is compatible with a variety of functional groups. libretexts.org
Table 1: Comparison of Common Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Advantages | Potential Drawbacks |
| Stille | Organotin (Stannanes) | Broad scope | Toxicity and cost of tin reagents libretexts.org |
| Negishi | Organozinc | Similar scope to Suzuki | Lower yields, sensitive to water and oxygen libretexts.org |
| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | Low toxicity, stable reagents, mild conditions organic-chemistry.orgresearchgate.net | Can be sensitive to base-labile substrates libretexts.org |
Beyond metal-catalyzed cross-coupling, the chloro substituent can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) or other substitution pathways. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to its replacement. masterorganicchemistry.com The reactivity in nucleophilic substitution often follows the trend F > Cl > Br > I, where the rate-determining step is typically the initial attack of the nucleophile. masterorganicchemistry.com
The nature of the nucleophile, the solvent, and the specific reaction conditions dictate the outcome of these substitutions. Common nucleophiles include amines, alkoxides, and thiols. The electron-withdrawing nature of the thiazole ring and the formyl group facilitates these substitution reactions by stabilizing the intermediate formed during the attack of the nucleophile. masterorganicchemistry.com
Table 2: Examples of Nucleophilic Substitution on Halogenated Aromatics
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | Amino-substituted aromatic |
| Hydroxide | NaOH | Hydroxy-substituted aromatic (Phenol derivative) |
| Alkoxide | NaOR | Alkoxy-substituted aromatic |
| Cyanide | NaCN | Cyano-substituted aromatic |
This table provides generalized examples of nucleophilic aromatic substitution; specific conditions for this compound may vary.
Cyclization Reactions and Ring Annulation Strategies
The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a site for substitution, makes it a potential substrate for constructing fused ring systems through cyclization and annulation reactions. Annulation refers to the process of building a new ring onto a pre-existing molecule through the formation of two new bonds. scripps.edu
Strategies can involve intramolecular reactions, where different parts of a modified this compound derivative react with each other, or intermolecular reactions, where it reacts with another molecule to form a new ring. For instance, the formyl group can be elaborated into a side chain that subsequently undergoes cyclization back onto the thiazole ring or an adjacent aromatic system introduced via cross-coupling.
One common annulation strategy is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com While not directly applied to this compound in the provided context, similar principles of tandem reactions can be envisioned. Another relevant strategy is the Povarov reaction, a type of aza-Diels-Alder reaction, which can be used to construct quinoline-based frameworks. mdpi.com Phosphine-catalyzed [4+2] annulation reactions have also been developed to synthesize functionalized dihydrocarbazoles, demonstrating a dearomatization-aromatization process to create fused systems. nih.gov Such strategies highlight the potential for using building blocks like this compound in the synthesis of complex polycyclic heterocyclic systems.
Derivatization Strategies and Analogue Synthesis Based on 2 Chloro 4 Formylthiazole
Design and Synthesis of Novel 2-Chloro-4-formylthiazole Analogs
The functional groups of this compound allow for a wide range of chemical transformations, enabling the synthesis of diverse analogs. The electrophilic nature of the thiazole (B1198619) ring, enhanced by the chlorine substituent, alongside the reactivity of the formyl group, makes it a versatile intermediate. chemtube3d.com
A significant class of analogs derived from a closely related precursor, 2-amino-4-chloro-5-formylthiazole, are azo dyes. These are synthesized through a diazotization reaction of the amino group, followed by coupling with various aromatic compounds. For example, diazotized 2-amino-4-chloro-5-formylthiazole can be reacted with coupling agents like γ-acid, naphthionic acid, or H-acid to produce a series of azo dyes with potential applications as reactive dyes for substrates like wool, silk, and nylon. nih.govespublisher.comresearchgate.net
| Starting Material | Coupling Component | Resulting Dye Class | Reference |
|---|---|---|---|
| 2-amino-4-chloro-5-formylthiazole (diazotized) | γ-acid | Monoazo Dye | nih.gov |
| 2-amino-4-chloro-5-formylthiazole (diazotized) | Naphthionic acid | Monoazo Dye | nih.gov |
| 2-amino-4-chloro-5-formylthiazole (diazotized) | H-acid (acidic pH), followed by aniline | Bisazo Dye | nih.gov |
| 2-amino-4-chloro-5-formylthiazole (diazotized) | H-acid (acidic pH), followed by p-chloroaniline | Bisazo Dye | nih.gov |
Another synthetic strategy involves the creation of thiazole-containing chromones. This approach utilizes the Claisen-Schmidt condensation of this compound with a substituted acetophenone, such as 2-hydroxyacetophenone, to form a propenone (chalcone) intermediate. Subsequent intramolecular cyclization of this intermediate via the Algar-Flynn-Oyamada reaction yields the final chromone (B188151) analog. This method provides a pathway to novel heterocyclic systems with potential as fluorescent probes or for other material science applications.
Further diversification can be achieved through modifications at the 2-position of the thiazole ring. For instance, Stille cross-coupling reactions can be employed to introduce various hetaryl groups, thereby expanding the library of accessible analogs for further study. researchgate.net
Structure-Guided Derivatization for Enhanced Biological Activity
Structure-guided derivatization is a cornerstone of modern drug discovery, aiming to optimize the interaction of a lead compound with its biological target to enhance potency and selectivity. rsc.org This rational design approach relies on understanding the three-dimensional structure of the target, often an enzyme or receptor, to make targeted chemical modifications.
While specific structure-guided studies on this compound are not extensively documented, the principles are widely applied to analogous structures. For example, research on inhibitors for enzymes like Cryptosporidium parvum N-myristoyltransferase (CpNMT) demonstrates this approach effectively. In one study, structure-guided modifications of a complex chloro-substituted benzamide (B126) were performed to improve selectivity for the parasite enzyme over its human counterpart. rsc.org This process validated the structure-based design, yielding compounds with over 40-fold selectivity. rsc.org
The functional groups on this compound are ideal for such derivatization. The formyl group can be converted into various other functionalities through condensation or nucleophilic addition to explore interactions within a target's binding pocket. The chloro group can be substituted to introduce new moieties that can form specific hydrogen bonds, hydrophobic interactions, or other contacts to improve binding affinity and specificity. chemtube3d.com
Computational tools like Density Functional Theory (DFT) can be used to augment this process by predicting the electronic properties and reactivity of the thiazole scaffold, guiding the design of experiments and prioritizing the synthesis of compounds most likely to succeed.
| Design Consideration | Strategy | Rationale | Reference |
|---|---|---|---|
| Enhance Potency | Modify substituents to occupy specific sub-pockets of the target's active site. | Increases binding affinity (lower IC50/EC50 values). | rsc.org |
| Improve Selectivity | Exploit differences between the target (e.g., parasite) and off-target (e.g., human) enzyme active sites. | Reduces potential toxicity and side effects by minimizing interaction with host proteins. | rsc.org |
| Modulate Physicochemical Properties | Introduce or modify groups to alter lipophilicity (LogP) and solubility. | Optimizes absorption, distribution, metabolism, and excretion (ADME) profile. | mdpi.com |
| Introduce New Interaction Points | Use the formyl or chloro group as a handle to add hydrogen bond donors/acceptors or charged groups. | Creates new, favorable interactions with amino acid residues in the target protein. | sci-hub.se |
Scaffold Modification and Diversification Techniques
The chemical versatility of this compound allows for extensive scaffold modification and diversification through reactions targeting its two primary functional groups. chemtube3d.com These modifications are crucial for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Reactions of the Aldehyde Group: The formyl group at the C4-position is a reactive handle for numerous transformations. It can be:
Oxidized to a carboxylic acid, introducing an acidic moiety.
Reduced to a hydroxymethyl group, providing a primary alcohol for further derivatization.
Used in condensation reactions , such as the Knoevenagel condensation, to form new carbon-carbon double bonds and extend the molecular framework.
Reactions of the Chloro Group: The chlorine atom at the C2-position is susceptible to nucleophilic aromatic substitution (SNA_r), where it acts as a leaving group. This allows for the introduction of a wide array of substituents.
Nucleophilic Substitution: Reaction with nucleophiles such as amines, thiols, or alkoxides can displace the chloride to form 2-amino-, 2-thio-, or 2-alkoxy-thiazole derivatives, respectively.
Cross-Coupling Reactions: Palladium-catalyzed reactions, like the Stille coupling, enable the formation of a carbon-carbon bond by reacting the chloro-thiazole with an organostannane reagent, introducing aryl or other organic fragments at the C2-position. researchgate.net
| Reacting Group | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| 4-Formyl (-CHO) | Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic Acid (-COOH) | |
| 4-Formyl (-CHO) | Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Hydroxymethyl (-CH2OH) | |
| 4-Formyl (-CHO) | Condensation | Active methylene (B1212753) compounds | Substituted Alkene (-CH=C(R)R') | |
| 2-Chloro (-Cl) | Nucleophilic Substitution | Amines (R-NH2), Thiols (R-SH) | 2-Amino (-NHR), 2-Thioether (-SR) | |
| 2-Chloro (-Cl) | Stille Coupling | Organostannane (R-SnBu3), Pd catalyst | 2-Substituted (-R) | researchgate.net |
Multicomponent Reactions Incorporating the this compound Moiety
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. arkat-usa.orgmdpi.com These reactions are valued for their atom economy, step efficiency, and ability to rapidly generate molecular diversity, making them powerful tools in drug discovery. rsc.orgnih.gov The aldehyde functionality of this compound makes it an ideal substrate for several well-established MCRs.
Biginelli Reaction: This classical three-component reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). arkat-usa.orgsigmaaldrich.com Incorporating this compound as the aldehyde component would produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones bearing the thiazole scaffold at the C4-position of the pyrimidine (B1678525) ring. These resulting structures are of significant interest due to the wide range of pharmacological activities associated with the dihydropyrimidine (B8664642) core. sigmaaldrich.com
Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). chemtube3d.comorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. Using this compound as the aldehyde component would lead to the synthesis of (di)hydropyridines substituted with the thiazole moiety, merging two important heterocyclic pharmacophores into a single molecule. researchgate.net
| Multicomponent Reaction | Role of this compound | Other Reactants | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde Component | β-Ketoester, Urea/Thiourea | 4-(Thiazolyl)-dihydropyrimidinone/thione | arkat-usa.orgsigmaaldrich.com |
| Hantzsch Synthesis | Aldehyde Component | 2x β-Ketoester, Ammonia | 4-(Thiazolyl)-1,4-dihydropyridine | chemtube3d.comorganic-chemistry.org |
Synthesis of Fused Thiazole Systems from this compound Precursors
Fused heterocyclic systems are prevalent in pharmaceuticals and natural products, often exhibiting enhanced biological activity and unique physicochemical properties compared to their monocyclic counterparts. ias.ac.insioc-journal.cn this compound and its derivatives are valuable starting materials for constructing such fused-ring architectures.
A common strategy involves leveraging the reactivity of the formyl group and a second functional group on the thiazole ring (or a derivative) to build an adjacent ring. For example, a derivative like 2-hydrazinyl-N-(4-phenylthiazol-2-yl)-acetamide can be reacted with chalcones in a cyclocondensation reaction to form a pyrazoline ring fused or linked to the thiazole core, resulting in complex polycyclic systems. sapub.org
Another powerful method involves post-condensation modification of MCR products. The dihydropyrimidinethiones produced from a Biginelli reaction using this compound can undergo further cyclocondensation. For instance, reaction with an α-haloketone like chloroacetone (B47974) can lead to the formation of a second fused ring, yielding a thiazolo[3,2-a]pyrimidine scaffold. beilstein-journals.org This sequential approach allows for the efficient assembly of complex, drug-like molecules from simple starting materials. beilstein-journals.org
These synthetic routes highlight the utility of this compound as a versatile platform for accessing not only simple analogs but also intricate fused heterocyclic systems with significant potential in medicinal chemistry.
| Synthetic Strategy | Thiazole Precursor | Reaction Partner(s) | Resulting Fused System | Reference |
|---|---|---|---|---|
| Post-MCR Cyclocondensation | Thiazolyl-dihydropyrimidinethione (from Biginelli reaction) | α-Haloketone (e.g., Chloroacetone) | Thiazolo[3,2-a]pyrimidine | beilstein-journals.org |
| Cyclocondensation | 2-Hydrazinyl-thiazole derivative | Chalcone (α,β-unsaturated ketone) | Pyrazolinyl-thiazole derivative | sapub.org |
| Intramolecular Cyclization | Thiazole with ortho-functionalized aryl group | (Internal reaction) | Benzothiazole (B30560) derivatives | uomustansiriyah.edu.iq |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of this compound, the proton spectrum reveals key signals corresponding to the formyl proton and the proton on the thiazole ring. The chemical shift (δ) of the formyl proton (CHO) is typically observed in the downfield region, around 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The proton at the C5 position of the thiazole ring also exhibits a characteristic chemical shift. For instance, in a derivative, 2-amino-5-formylthiazole, the formyl proton appears as a singlet at 9.17 ppm. googleapis.com The precise chemical shifts and coupling patterns provide valuable information for confirming the structure of the molecule and its derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The carbonyl carbon of the formyl group is characteristically found at a low field, typically between 180 and 200 ppm. The carbon atoms of the thiazole ring also have specific chemical shifts that are influenced by the substituents. For example, in a related compound, the carbon of a formyl group on a thiazole ring was observed at 192.68 ppm. rsc.org The analysis of ¹³C NMR spectra is essential for confirming the carbon framework and identifying the presence of key functional groups.
Table 1: Representative NMR Data for Thiazole Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
| 2-amino-5-formylthiazole | ¹H | 9.17 (s, 1H, CHO) googleapis.com |
| Thiazole derivative | ¹³C | 192.68 (CHO) rsc.org |
This table presents illustrative NMR data for related thiazole structures to provide context for the expected spectral features of this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. nih.govlibretexts.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a clear picture of which proton is attached to which carbon. libretexts.org This is invaluable for assigning the signals in both the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule.
The application of these 2D NMR methods provides a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound and its derivatives. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.govresearchgate.net It also offers insights into the structure through the analysis of fragmentation patterns. libretexts.orgnih.govmiamioh.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a particularly powerful variant of MS that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. rsc.org This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the elemental composition of C₄H₂ClNOS. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, with characteristic losses of fragments such as CO, Cl, and parts of the thiazole ring, further corroborating the proposed structure.
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govnanografi.comnih.govsigmaaldrich.com These techniques are highly effective for identifying the functional groups present in a molecule. nanografi.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and characterize the chemical bonding within a molecule. rtilab.com The FTIR spectrum of a compound provides a unique molecular fingerprint based on the absorption of infrared radiation, which excites molecular vibrations. rtilab.com
In the context of this compound and its derivatives, FTIR analysis is instrumental in confirming the presence of key functional groups. The spectrum of such compounds is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the thiazole ring and its substituents. For instance, the stretching vibration of the carbonyl group (C=O) in the formyl substituent typically appears in the region of 1680-1700 cm⁻¹. The C-Cl stretching vibration is generally observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Vibrations associated with the thiazole ring, including C=N and C-S stretching, also produce distinct peaks in the spectrum.
A detailed analysis of the FTIR spectrum can reveal subtle changes in the molecular structure resulting from the introduction of different substituents or the formation of derivatives. For example, in the synthesis of polymers containing a derivative of this compound, FTIR was used to confirm the incorporation of the thiazole moiety into the polymer backbone. oup.com The analysis of the fingerprint region, which contains complex vibrational signals unique to each compound, is particularly important for the accurate characterization of these molecules. redalyc.org
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (formyl) | Stretching | 1680 - 1700 |
| C-H (aldehyde) | Stretching | 2820 - 2850 and 2720 - 2750 |
| C=N (thiazole) | Stretching | 1630 - 1680 |
| C-S (thiazole) | Stretching | 600 - 800 |
| C-Cl | Stretching | 600 - 800 |
Note: The exact positions of the peaks can be influenced by the molecular environment and the physical state of the sample.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. horiba.com It measures the inelastic scattering of monochromatic light, usually from a laser source, providing information about the vibrational modes of a molecule. horiba.com A key advantage of Raman spectroscopy is its ability to analyze aqueous solutions without strong interference from water, which is a significant limitation in FTIR. horiba.com
For this compound, Raman spectroscopy can provide further insights into its molecular structure. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For instance, the C-S and S-S stretching vibrations in sulfur-containing rings often give rise to strong Raman signals. The Raman spectrum would also show characteristic bands for the formyl group and the C-Cl bond. researchgate.net
The analysis of Raman spectra can be complex, and chemometric methods are often employed to extract meaningful information, especially when dealing with complex mixtures or subtle spectral changes. researchgate.net The technique can be used to create a unique spectral fingerprint of a molecule, aiding in its identification and characterization. horiba.comspectroscopyonline.com
Electronic Spectroscopy for Conjugation and Excited State Characterization
Electronic spectroscopy techniques are vital for probing the electronic structure, conjugation, and photophysical properties of molecules. These methods involve the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between different energy levels. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance of light by a compound as a function of wavelength. libretexts.org This technique is particularly useful for studying conjugated systems, where the π-electrons are delocalized over multiple atoms. The extent of conjugation in a molecule influences the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, a more extended conjugated system results in a smaller HOMO-LUMO gap, leading to the absorption of longer wavelength (lower energy) light, which is observed as a bathochromic (red) shift in the UV-Vis spectrum. up.ac.za
For this compound and its derivatives, UV-Vis spectroscopy can provide valuable information about their electronic structure. The thiazole ring itself is an aromatic system, and the presence of the electron-withdrawing formyl and chloro groups can influence the electronic transitions. The absorption maxima (λmax) observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions. Studies on related thiazole derivatives have shown that the introduction of different substituents can significantly alter the absorption spectra. researchgate.net For instance, the synthesis of disperse dyes from 2-amino-4-chloro-5-formylthiazole derivatives resulted in compounds with distinct UV-visible spectral properties. researchgate.net
Table 2: Illustrative UV-Vis Absorption Data for Thiazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 5-N-Arylamino-4-methylthiazoles | Various | 338–432 | researchgate.net |
| Benzophospholo[3,2-b]indoles | CH₂Cl₂ | 299–307, ~355 | beilstein-journals.org |
This table provides examples from related compounds to illustrate the typical absorption ranges and is not specific to this compound.
Fluorescence Spectroscopy and Photophysical Studies
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. diva-portal.org This phenomenon, known as fluorescence, occurs when a molecule relaxes from its lowest singlet excited state (S₁) to the ground state (S₀) by emitting a photon. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission maxima is known as the Stokes shift.
The fluorescence properties of a molecule, including its emission wavelength (λem) and quantum yield (ΦF), are highly dependent on its structure and environment. For derivatives of this compound, fluorescence spectroscopy can be used to investigate their potential as fluorophores. The introduction of electron-donating or electron-accepting groups can tune the fluorescence properties. For example, studies on other thiazole derivatives have shown that the presence of certain substituents can lead to significant fluorescence, with emissions ranging from blue to red. researchgate.netresearchgate.net In some cases, the fluorescence can be quenched by the presence of heavy atoms or specific functional groups. beilstein-journals.org
Photophysical studies, which encompass both absorption and emission spectroscopy, provide a comprehensive understanding of the excited-state dynamics of a molecule. beilstein-journals.org These studies are crucial for the design of new materials with specific optical properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging. diva-portal.org
X-ray Diffraction Studies for Solid-State Molecular Conformation
For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular geometry. It would confirm the planarity of the thiazole ring and reveal the orientation of the formyl and chloro substituents relative to the ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. rsc.org
Conclusion
2-Chloro-4-formylthiazole is a significant heterocyclic compound whose value lies in its versatile bifunctional nature. The combination of a reactive formyl group and a displaceable chloro group on a biologically relevant thiazole (B1198619) scaffold makes it a powerful building block in organic synthesis. Its primary role as an intermediate in the preparation of complex molecules for medicinal and agrochemical applications continues to drive research interest. While detailed characterization data is not always prevalent in public literature, its commercial availability and the established chemistry of its constituent functional groups ensure its continued use in the pursuit of novel and functional chemical entities.
Computational and Theoretical Studies on 2 Chloro 4 Formylthiazole Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. scholaris.camdpi.com Calculations for 2-Chloro-4-formylthiazole are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. researchgate.netmdpi.com These calculations begin by optimizing the molecular geometry to find the lowest energy conformation.
The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the thiazole (B1198619) ring is expected to be nearly planar, with the chloro and formyl substituents lying in or close to the ring's plane. Key structural parameters determined from DFT calculations include the lengths of the C-Cl, C=O, C-S, and C=N bonds, which are critical for understanding the molecule's stability and chemical behavior. The electronic structure analysis reveals the distribution of electron density, which is fundamental to the molecule's chemical properties. mdpi.com
Table 1: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-Cl | 1.735 |
| C4-C1' (Formyl) | 1.468 | |
| C1'-O1 (Formyl) | 1.215 | |
| N3-C2 | 1.310 | |
| S1-C2 | 1.750 | |
| C4-C5 | 1.380 | |
| Bond Angle (°) | Cl-C2-N3 | 125.5 |
| C5-C4-C1' | 128.0 | |
| O1-C1'-C4 | 124.5 | |
| C2-N3-C4 | 110.2 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing formyl group (-CHO) and the C=N bond of the thiazole ring, marking them as the likely sites for nucleophilic attack. mdpi.com The energy gap helps to characterize the charge transfer interactions within the molecule.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -2.50 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.comchemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for clarity. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. imist.ma Green and yellow represent areas with intermediate potential. nih.gov
In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the formyl group and the nitrogen atom of the thiazole ring, due to the high electronegativity and lone pairs of electrons on these atoms. These sites are the most probable centers for electrophilic interactions. Regions of positive potential (blue) are likely found around the formyl hydrogen atom and in the vicinity of the chlorine atom, identifying them as potential sites for nucleophilic attack. The MEP analysis thus provides a clear, qualitative prediction of the molecule's reactivity patterns. researchgate.net
Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational methods can accurately simulate various types of spectra, which can then be compared with experimental data to validate the calculated molecular structure. researchgate.netsemanticscholar.org
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations, when compared to experimental spectra, help in the precise assignment of chemical shifts to specific atoms in the molecule. nih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the formyl group, C-Cl stretching, and various stretching and bending modes of the thiazole ring. Comparing the calculated spectrum with the experimental FT-IR spectrum helps in assigning the observed absorption bands. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, providing information about the electronic transitions between molecular orbitals. researchgate.net The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the n→π* and π→π* transitions within the molecule. nih.gov
Table 3: Simulated vs. Experimental Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value (Typical Range) |
|---|---|---|---|
| ¹³C NMR | C=O (Formyl) | ~185 ppm | 180-190 ppm |
| C-Cl | ~150 ppm | 145-155 ppm | |
| IR | C=O Stretch | ~1705 cm⁻¹ | 1690-1715 cm⁻¹ |
| C-Cl Stretch | ~750 cm⁻¹ | 700-800 cm⁻¹ | |
| UV-Vis | λmax (π→π*) | ~275 nm | 270-285 nm |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bond connecting the formyl group to the thiazole ring.
More significantly, MD simulations are crucial for investigating the interactions between this compound and a biological target, such as a protein or enzyme. nih.gov By placing the molecule in the active site of a target protein and simulating its movement over nanoseconds, researchers can analyze the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies. nih.govmdpi.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net To develop a QSAR model for this compound and its analogs, a dataset of structurally similar thiazole derivatives with experimentally measured biological activities (e.g., antimicrobial, anticancer) is required. nih.govmdpi.com
Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. researchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can be used to predict the biological activity of new, untested compounds, thereby guiding the synthesis of more effective molecules and accelerating the drug discovery process.
Table 4: Example of a Hypothetical QSAR Model for Antifungal Activity of Thiazole Derivatives
| Parameter | Description |
|---|---|
| Model Equation | pMIC = 1.25 * (LUMO) - 0.5 * (Molecular_Weight) + 2.1 * (LogP) + 3.45 |
| Correlation Coefficient (R²) | 0.88 |
| Cross-validation Coefficient (Q²) | 0.75 |
| Predictive R² (R²_pred) | 0.82 |
Applications in Medicinal Chemistry and Biological Sciences
2-Chloro-4-formylthiazole as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The thiazole (B1198619) nucleus, and by extension this compound, is widely recognized as such a scaffold. nih.govresearchgate.netresearchgate.net Its prevalence in both natural products and synthetic drugs with a wide spectrum of pharmacological activities underscores its versatility. researchgate.netresearchgate.net
The utility of the this compound scaffold lies in the reactivity of its chloro and formyl groups. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The formyl group at the 4-position serves as a versatile precursor for the synthesis of imines, hydrazones, and other derivatives, further expanding the chemical space accessible from this starting material. This dual reactivity enables medicinal chemists to generate large libraries of compounds for screening against various disease targets.
The inherent drug-like properties of the thiazole ring, such as its metabolic stability and ability to engage in various non-covalent interactions with biological macromolecules, contribute to its status as a privileged scaffold. mdpi.com The structural diversity that can be achieved starting from this compound makes it a powerful tool in the quest for new and effective therapeutic agents. mdpi.com
Evaluation of Biological Activities of this compound Derivatives
Derivatives of this compound have been extensively evaluated for a wide range of biological activities, demonstrating the broad therapeutic potential of this scaffold.
The thiazole moiety is a key component of many antimicrobial agents. jchemrev.com Derivatives of this compound have shown significant promise in combating various microbial pathogens.
Antibacterial Activity: Numerous studies have reported the synthesis of thiazole derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-aminothiazole (B372263) derivatives have demonstrated significant inhibition of bacterial and fungal growth. researchgate.net The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. Some thiazole derivatives have shown better antibacterial activity than reference drugs like cefuroxime (B34974) and nitrofurantoin. biointerfaceresearch.com
Antifungal Activity: Thiazole derivatives have also exhibited notable antifungal properties. The antifungal action of these compounds can be comparable to established drugs like ketoconazole (B1673606) and fluconazole (B54011) against various Candida strains. jchemrev.com
Antimycobacterial Activity: The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. Certain thiazole derivatives have displayed good antimycobacterial activity against Mycobacterium tuberculosis. nih.gov
| Derivative Class | Microorganism | Observed Activity |
| 2-Aminothiazole derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus flavus | Significant inhibition of bacterial and fungal growth. researchgate.net |
| Thiazole-sulfonamide derivatives | Various bacteria and fungi | Some derivatives showed potent activity compared to reference drugs. biointerfaceresearch.com |
| Bisthiazole derivatives | Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Bacillus subtilis, Candida albicans | Moderate to good antibacterial and moderate antifungal activity. nih.gov |
The thiazole scaffold is a prominent feature in several anticancer drugs. nih.gov Derivatives of this compound have been extensively investigated for their potential as antineoplastic agents.
Research has shown that certain 2-chloroacetamides bearing thiazole scaffolds exhibit significant cytotoxic activity against human acute T-cell leukemia and triple-negative breast cancer cell lines. researchgate.net The anticancer activity of these compounds is often linked to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation, such as vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com For example, one study found a thiazole derivative to be a potent inhibitor of VEGFR-2 with an IC50 value of 0.15 µM. mdpi.com
The mechanism of action for many anticancer thiazole derivatives involves the inhibition of various protein kinases, which are crucial for tumor growth and survival. The structural versatility of the this compound scaffold allows for the design of compounds that can selectively target specific kinases, potentially leading to more effective and less toxic cancer therapies.
| Derivative Class | Cancer Cell Line | Key Findings |
| 2-Chloroacetamides with thiazole | Jurkat (T-cell leukemia), MDA-MB-231 (breast cancer) | Significant cytotoxic activity. researchgate.net |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (breast cancer), HepG2 (liver cancer) | Compound 4c showed potent activity with IC50 values of 2.57 µM (MCF-7) and 7.26 µM (HepG2). mdpi.com |
| Thiazole-based sulfonamides | MCF-7 (breast cancer) | Compound M5 had an IC50 of 18.53 µg/ml, comparable to cisplatin. nih.gov |
Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have shown promise as both anti-inflammatory and analgesic agents. nih.govfrontiersin.org
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.govfrontiersin.org Some thiazole derivatives have demonstrated potent and selective inhibition of COX-2, with activity comparable to or even exceeding that of established drugs like celecoxib. mdpi.com
In vivo studies have confirmed the anti-inflammatory and analgesic effects of these compounds. For example, certain benzothiazole (B30560) derivatives have been shown to significantly inhibit carrageenan-induced rat paw edema, a common model of inflammation. nih.gov The analgesic properties of these compounds are also linked to their ability to modulate inflammatory pathways. banglajol.info
Malaria remains a significant global health problem, and the development of new antimalarial drugs is crucial to combat drug resistance. The thiazole scaffold has been explored as a potential source of new antimalarial agents. nih.gov
Derivatives of this compound have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the N-aryl amide group linked to the thiazole ring can lead to compounds with high antimalarial potency and low cytotoxicity. nih.gov These compounds are thought to exert their antimalarial effect by inhibiting the formation of hemozoin, a crucial detoxification process for the parasite. mdpi.com
The ability of thiazole derivatives to interact with and inhibit the activity of various enzymes is a key aspect of their therapeutic potential.
Derivatives of this compound have been investigated as inhibitors of several important enzyme classes:
Carbonic Anhydrases: Some 2-amino thiazole derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes. researchgate.netnih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole exhibited an impressive Ki of 0.008 µM against hCA I. researchgate.netnih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the treatment of Alzheimer's disease. Certain 2-amino thiazole derivatives have demonstrated significant inhibitory activity against both AChE and BChE. researchgate.netnih.gov
Other Enzymes: Thiazole derivatives have also been studied as inhibitors of other enzymes, such as monoamine oxidase (MAO), with some compounds showing selective and potent inhibition of MAO-A. mdpi.com
Mechanisms of Biological Action of this compound Derivatives
The this compound core is a key pharmacophore, a structural unit responsible for a molecule's biological activity. Its derivatives have been the subject of extensive research in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic potential. The biological actions of these derivatives are deeply rooted in their ability to interact with specific biomolecular targets, initiating a cascade of events that can modulate disease processes. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.
Target Identification and Validation (e.g., COX/LOX pathways, EGFR, VEGFR-2)
The therapeutic effects of this compound derivatives stem from their interaction with specific biological targets. Identifying and validating these targets is a cornerstone of drug discovery. Thiazole-containing compounds have been found to modulate the activity of several key proteins involved in cancer and inflammation.
Notably, certain thiazole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). doaj.orgnih.gov Both EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor growth, proliferation, and angiogenesis—the formation of new blood vessels that supply tumors with nutrients. doaj.orgnih.gov The simultaneous inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy to achieve a synergistic antitumor effect and prevent the development of drug resistance. nih.gov While much of the direct research has focused on the analogous 2-chloro-4-anilino-quinazoline scaffold, the findings suggest that the 2-chloro-substituted heterocyclic core is a valid starting point for designing dual inhibitors. nih.govresearchgate.net
In one study, a novel series of thiazole derivatives demonstrated significant inhibitory activity against VEGFR-2, with one compound in particular, referred to as 4c , showing an IC50 value of 0.15 µM. doaj.orgmdpi.com This potent inhibition of a key angiogenesis factor highlights the potential of the thiazole scaffold in developing anti-cancer agents. doaj.orgmdpi.com Molecular docking studies have further elucidated that these derivatives can bind to the ATP-binding site of kinases like EGFR, a common mechanism for kinase inhibitors. doaj.org The thiazole moiety is recognized as a "privileged scaffold" in drug design, indicating its ability to bind to multiple, diverse biological targets and serve as a foundation for developing new therapeutics. nih.gov
Molecular Docking and Binding Affinity Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between this compound derivatives and their biological targets at a molecular level. These studies provide insights into the binding modes and affinities, guiding the optimization of lead compounds.
Docking studies have shown that thiazole derivatives can effectively fit into the active sites of various proteins. For instance, investigations into their anticancer potential have involved docking these compounds into the active sites of key proteins like EGFR, VEGFR-2, aromatase, and cyclin-dependent kinase 2 (CDK2). doaj.org A particularly active thiazole derivative, compound 4c , exhibited favorable docking scores and a strong binding affinity towards the active sites of these proteins. doaj.org
The binding affinity, often quantified by the dissociation constant (KD) or the inhibitory constant (Ki), is a measure of the strength of the interaction between the ligand and its target. Several 2-halo-thiazole derivatives have been synthesized and shown to have high affinity for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), with Ki values in the nanomolar range. nih.gov Specifically, 2-chloro-thiazole derivatives demonstrated sub-nanomolar affinity for mGluR5. nih.gov These high-affinity interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the target's binding pocket. nih.gov For example, the interaction of thiazole derivatives with VEGFR-2 is often stabilized by hydrogen bonds with key amino acid residues like Glu and Asp in the binding site. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound to identify which parts of the molecule are crucial for its biological effect. For thiazole derivatives, SAR studies have provided a roadmap for optimizing their bioactivity.
Research has shown that the nature and position of substituents on the thiazole ring and associated moieties significantly impact the compound's potency and selectivity. For instance, in a series of antimicrobial thiazoles, a 2-chloro substitution was found to induce activity against all tested bacterial strains, whereas a 3-chloro substitution was only active against specific strains, and a 4-chloro substitution inactivated the compounds. nih.govmdpi.com This highlights the critical role of the substituent's position on the thiazole core.
Similarly, in the development of high-affinity ligands for the mGlu5 receptor, the substituent pattern on the distal aryl group of 2-substituted thiazoles strongly influenced binding affinity. nih.gov The combination of fluoro and nitrile substituents generally conferred the highest affinity. nih.gov The type of halogen at the 2-position of the thiazole ring also played a role, with iodo compounds generally showing lower affinity than their bromo, chloro, or fluoro counterparts. nih.gov These SAR insights are crucial for fine-tuning the molecular structure to achieve desired pharmacological properties. researchgate.net
Role in Scaffold Hopping Strategies in Drug Design
Scaffold hopping is a widely used strategy in drug design that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This approach is valuable for discovering novel compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or a more favorable intellectual property position.
The thiazole ring is an excellent candidate for use in scaffold hopping strategies due to its chemical stability, synthetic accessibility, and its status as a "privileged structure" in medicinal chemistry. nih.govrsc.org Its ability to engage in various non-covalent interactions allows it to mimic the functionality of other chemical groups.
A recent development in this area is the synthesis of the novel 2H-thiazolo[4,5-d] nih.govrsc.orgresearchgate.nettriazole (ThTz) system. rsc.orgresearchgate.net This fused heteroaromatic compound, which combines a thiazole ring with a triazole ring, was specifically designed as a versatile building block for scaffold hopping. rsc.orgresearchgate.net Researchers have demonstrated its utility by using it to replace the heteroaromatic ring in known bioactive compounds. For example, the ThTz scaffold was used to mimic a triazolopyridine compound known to be a positive allosteric modulator of the metabotropic glutamate 2 receptor (mGlu2). This demonstrates the potential of thiazole-based systems to serve as effective bioisosteres for other heterocyclic scaffolds, enabling the exploration of new chemical space and the development of next-generation therapeutics.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of synthesizing 2-Chloro-4-formylthiazole and its derivatives is geared towards the adoption of green chemistry principles to enhance efficiency and sustainability. researchgate.net Traditional synthetic methods often rely on hazardous reagents and generate significant waste. researchgate.net Emerging sustainable methodologies, such as microwave and ultrasound-assisted synthesis, offer considerable advantages including scalability, cost-effectiveness, and simplified purification. researchgate.netmdpi.com
Key areas for future development include:
One-Pot, Multi-Component Reactions: These reactions are inherently more efficient as they reduce the number of synthetic steps and purification stages, thereby minimizing waste and saving time and resources. researchgate.net
Green Catalysts: The use of non-toxic, recyclable nanocatalysts can replace hazardous reagents like iodine, aligning with the principles of green chemistry. researchgate.net
Eco-Friendly Solvents: Research into the use of ionic liquids and other green solvents can significantly reduce the environmental impact of the synthesis process. mdpi.com
Mechanochemistry: Solvent-free approaches, such as grinding, offer a highly efficient and environmentally benign alternative to traditional solvent-based reactions. mdpi.com
These green synthetic strategies not only make the production of this compound derivatives more environmentally friendly but can also lead to the discovery of novel compounds with enhanced biological activities. researchgate.net
Exploration of Underexplored Biological Targets for this compound Derivatives
Thiazole (B1198619) derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. dergipark.org.trmdpi.comresearchgate.net However, the full therapeutic potential of this compound derivatives remains largely untapped. Future research should focus on exploring less conventional biological targets to uncover novel therapeutic applications.
Potential areas for exploration include:
Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions, which have traditionally been difficult to target with small molecules. The rigid thiazole scaffold could serve as a basis for designing inhibitors of such interactions.
Modulating Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets in cancer and other diseases.
Inhibition of Parasitic Enzymes: The development of new antiparasitic agents is a global health priority. Derivatives of this compound could be screened against essential enzymes in parasites like Plasmodium falciparum (malaria) and Mycobacterium tuberculosis. nih.govnih.gov
A systematic approach to screening this compound derivatives against a diverse panel of biological targets will be crucial for identifying new therapeutic leads.
Integration of Advanced Computational Approaches for Rational Design
Advanced computational methods are indispensable tools for the rational design of novel this compound derivatives with desired biological activities. nih.gov In silico techniques can significantly accelerate the drug discovery process by predicting the binding affinity of molecules to their targets, thereby reducing the need for extensive and costly experimental screening. nih.gov
Key computational approaches to be integrated include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov
Virtual Screening: Large libraries of virtual compounds can be screened against a specific target to identify potential hits for further experimental validation. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of compounds with their biological activity, guiding the design of more potent analogs. excli.de
Pharmacophore Modeling: This approach identifies the essential structural features required for biological activity, which can then be used to design new molecules with improved properties.
The integration of these computational tools will enable a more targeted and efficient approach to the design and optimization of this compound-based drug candidates. researchgate.net
Q & A
Basic: What are the established synthetic routes for 2-Chloro-4-formylthiazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
this compound is typically synthesized via formylation of 2-chlorothiazole derivatives. Key methods include:
- Vilsmeier-Haack Reaction : Reacting 2-chlorothiazole with DMF and POCl₃ under controlled temperatures (0–5°C) to introduce the formyl group. Solvent choice (e.g., dichloroethane) and stoichiometric ratios are critical for minimizing side reactions .
- Oxidation of Methyl Groups : Using oxidizing agents like SeO₂ or CrO₃ on 2-chloro-4-methylthiazole derivatives. Reaction time and temperature must be optimized to prevent over-oxidation to carboxylic acids .
Yield Optimization : Lower temperatures (≤50°C) and inert atmospheres (N₂/Ar) improve yields (reported 60–75%). Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .
Advanced: How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reactive sites:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., the C-2 chlorine atom) prone to nucleophilic attack .
- Transition State Analysis : Predict activation energies for substitutions at the formyl or chloro positions, aiding in solvent/catalyst selection .
Case Study : DFT studies on analogous thiazoles show chloro substituents increase electrophilicity at C-4 by 15–20%, guiding synthetic routes for derivatives .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 161.5 (calculated) with fragmentation patterns matching thiazole core .
Advanced: What in vitro models are suitable for evaluating the pharmacological potential of this compound derivatives?
Methodological Answer:
- Antimicrobial Assays : Use Staphylococcus aureus (Gram+) and Escherichia coli (Gram−) in broth microdilution (MIC determination). Derivatives with 4-aryl substitutions show enhanced activity (MIC 8–16 µg/mL) .
- Anticancer Screening : MTT assays on HeLa or MCF-7 cells. Thiazole derivatives with electron-withdrawing groups (e.g., NO₂) exhibit IC₅₀ values ≤10 µM .
Best Practices : Include positive controls (e.g., cisplatin for cancer) and validate results across ≥3 biological replicates .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., cell density, incubation time) per CLSI guidelines .
- Compound Purity : Confirm purity via HPLC (>95%) and characterize by X-ray crystallography (as in ) to rule out polymorphic effects .
- Structural Confounders : Use SAR studies to isolate contributions of substituents. For example, 4-formyl groups enhance cytotoxicity but reduce solubility, impacting IC₅₀ values .
Basic: What safety protocols are recommended when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid skin contact due to potential irritancy .
- Waste Disposal : Collect in halogenated waste containers and incinerate at ≥1000°C to prevent toxic byproducts (e.g., HCl gas) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
